molecular formula C17H20N4O5 B2709184 ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate CAS No. 1210500-14-3

ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B2709184
CAS No.: 1210500-14-3
M. Wt: 360.37
InChI Key: RWXMWJVRBJSPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions to form the pyridazinone ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Formation of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Final Coupling and Esterification: The final step involves coupling the pyridazinone-furan intermediate with the piperazine derivative, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various electrophiles can replace hydrogen atoms on the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Furan epoxides

    Reduction: Dihydropyridazine derivatives

    Substitution: N-alkyl or N-acyl piperazine derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with various biological targets.

    Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological systems, including enzyme inhibition and receptor binding studies.

    Chemical Biology: The compound can serve as a probe to study the mechanisms of action of similar heterocyclic compounds in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their activity.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds. Its multi-functional nature allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-2-25-17(24)20-9-7-19(8-10-20)16(23)12-21-15(22)6-5-13(18-21)14-4-3-11-26-14/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXMWJVRBJSPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.